2-[(Dibutylamino)methyl]phenol
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Overview
Description
2-[(Dibutylamino)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibutylamino)methyl]phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide reacts with a nucleophile, such as dibutylamine, under specific conditions to form the desired product . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(Dibutylamino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(Dibutylamino)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Dibutylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The dibutylamino group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to an aromatic ring.
2-Methylphenol (o-Cresol): A phenol derivative with a methyl group at the ortho position.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.
Uniqueness
2-[(Dibutylamino)methyl]phenol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties
Properties
CAS No. |
60460-57-3 |
---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
2-[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C15H25NO/c1-3-5-11-16(12-6-4-2)13-14-9-7-8-10-15(14)17/h7-10,17H,3-6,11-13H2,1-2H3 |
InChI Key |
ACCAACYZYKXIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=CC=C1O |
Origin of Product |
United States |
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